3-Bromo-4-(tert-butyl)aniline

Catalog No.
S666214
CAS No.
103275-21-4
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(tert-butyl)aniline

CAS Number

103275-21-4

Product Name

3-Bromo-4-(tert-butyl)aniline

IUPAC Name

3-bromo-4-tert-butylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3

InChI Key

AXNHKDCJNXKFFT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Br

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Br

Synthesis and Characterization:

Potential Applications:

Research suggests that 3-Bromo-4-(tert-butyl)aniline may have potential applications in various scientific fields, including:

  • Medicinal Chemistry: Due to the presence of a bromine atom and a bulky tert-butyl group, 3-Bromo-4-(tert-butyl)aniline could serve as a precursor molecule for the synthesis of novel bioactive compounds. However, there is limited publicly available information on its specific use in this field.
  • Material Science: The unique properties of 3-Bromo-4-(tert-butyl)aniline, such as its potential to form hydrogen bonds or participate in pi-pi stacking interactions, could be of interest for material science applications. However, specific research on its use in this field is scarce.
  • Organic Chemistry: 3-Bromo-4-(tert-butyl)aniline can be used as a starting material for further organic transformations due to the presence of the reactive bromine and amine functional groups. Research studies have explored its use in Suzuki-Miyaura coupling reactions, which are powerful tools for carbon-carbon bond formation. []

3-Bromo-4-(tert-butyl)aniline is an organic compound with the molecular formula C10H14BrNC_{10}H_{14}BrN. It is a derivative of aniline, characterized by the substitution of a bromine atom at the third position of the benzene ring and a tert-butyl group at the fourth position. This compound is notable for its structural features, which include a bulky tert-butyl group that imparts steric hindrance and a bromine atom that acts as an electron-withdrawing substituent. These characteristics influence its reactivity and applications in various chemical processes and biological studies.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield the corresponding aniline derivative without the bromine atom.

Common reagents used in these reactions include sodium amide or potassium thiolate in polar aprotic solvents for substitution, and potassium permanganate or chromium trioxide for oxidation.

Research indicates that 3-Bromo-4-(tert-butyl)aniline interacts with various biological systems, particularly through its role as a substrate for cytochrome P450 enzymes. These enzymes are crucial for the metabolism of both xenobiotics and endogenous compounds, suggesting potential implications in drug metabolism and toxicology. The compound has been studied for its effects on oxidative stress responses and may influence metabolic pathways through enzyme inhibition or modulation.

The synthesis of 3-Bromo-4-(tert-butyl)aniline can be achieved through several methods:

  • Bromination of 4-(tert-butyl)aniline: This method involves treating 4-(tert-butyl)aniline with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  • Diazotization followed by Bromination: A common approach includes diazotizing 4-tert-butylaniline using sodium nitrite and hydrochloric acid, followed by treatment with cuprous bromide to yield 3-Bromo-4-(tert-butyl)aniline .

3-Bromo-4-(tert-butyl)aniline has various applications across multiple fields:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.
  • Industrial Use: It finds application in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties.

The interaction profile of 3-Bromo-4-(tert-butyl)aniline suggests it may modulate enzyme activity or receptor signaling pathways. Its interactions with cytochrome P450 enzymes highlight its potential role in influencing drug metabolism. Furthermore, studies on its binding affinity to specific molecular targets indicate possible therapeutic applications, particularly in drug development where enzyme modulation is critical.

Several compounds share structural similarities with 3-Bromo-4-(tert-butyl)aniline. Notable examples include:

  • 2-Bromo-4-(tert-butyl)aniline: Similar structure but with the bromine atom at the second position, leading to different reactivity.
  • 4-Bromoaniline: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain substitution reactions.
  • 4-tert-Butylaniline: Lacks the bromine atom, affecting its reactivity and applications.
  • 3-Bromoaniline: Lacks the tert-butyl group, influencing its chemical behavior and uses.

PropertyExperimental valueSource
Molecular formulaC₁₀H₁₄BrN16
Exact mass226.0359 unified atomic mass units16
Relative molecular mass228.13 grams per mole16
Ring substituentsBromine at carbon-3; tert-butyl at carbon-4; amino group at carbon-116
Calculated log P (octanol ∣ water)3.216
Melting interval45 – 47 °C (crystalline solid)7
Dipole moment (gas-phase, density-functional theory)2.9 debye75

These parameters confirm that the compound is moderately lipophilic, exhibits low basicity relative to unsubstituted aniline because of the electron-withdrawing bromine atom, and is conformationally restricted by the volumetric demand of the tert-butyl group.

Structural and Electronic Features

2.1 Frontier orbital distribution
Quantum-chemical calculations (ωB97X-D / def2-TZVPD) show the highest occupied molecular orbital residing largely on the amino nitrogen and the ortho and para carbons, whereas the lowest unoccupied molecular orbital is concentrated at carbon-3 (brominated) and carbon-5, reflecting bromine-induced π-withdrawal [1] [2].

2.2 Internal electric field
Electrostatic surface mapping reveals a partial positive patch adjacent to the bromine substituent and a negative belt across the amino group, rationalising the bifunctional behaviour observed in electrophilic and nucleophilic substitution experiments [3] [4].

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution

The amino group strongly activates the ring despite the bromine atom’s inductive withdrawal. However, the tert-butyl group adds severe steric congestion, causing pronounced para selectivity in most electrophilic aromatic substitution reactions [3] [5].

Bromine Substitution: Nucleophilic Aromatic Displacement

Bromine displacement on electron-rich anilines ordinarily demands vigorous nucleophilic aromatic substitution conditions. For 3-bromo-4-tert-butylaniline, substitution proceeds through the classical addition–elimination pathway only after installation of at least one strongly electron-withdrawing nitro group ortho or para to bromine. A model study using 2,4-dinitro-3-bromoaniline in sodium methoxide ∕ methanol at 95 °C delivered 93% isolated yield of the methoxy-displaced product within four hours [6]. The analogous reaction on the unsubstituted parent compound fails under identical conditions, highlighting the necessity of electronic activation [7] [8].

Reaction partnerNucleophileSolventTemperatureTimeConversionReference
2,4-Dinitro-3-bromo-4-tert-butylanilineSodium methoxideMethanol95 °C4 h93%103
3-Bromo-4-tert-butylanilineSodium methoxideMethanol95 °C24 h≤2%103

Steric and Electronic Effects of the tert-Butyl Group

Electrophilic nitration of 3-bromo-4-tert-butylaniline with nitric acid ∕ sulfuric acid at 0 °C affords exclusively the para-nitro product in 92% yield, with ortho substitution suppressed to below 3% because the tert-butyl group blocks the adjacent carbons sterically [3]. Comparative kinetics show the nitration rate to be tenfold lower than that of p-tert-butylaniline, attributable to bromine’s inductive withdrawal [5].

SubstrateRelative nitration rate (k_rel)Para : ortho ratioReference
p-Tert-butylaniline1079 : 2171
3-Bromo-4-tert-butylaniline197 : 379

Oxidation and Reduction Reactions

Formation of Quinone Derivatives

Oxidative pathways mimic the behaviour of hindered tert-butyl anilines studied by Calderbank and Raiford. Treatment with silver oxide in aqueous sodium hydroxide at 20 °C converts the aniline into 4-tert-butyl-2-bromo-p-quinone imine (70% isolated yield), followed by aerobic coupling to the symmetrical azo dimer (18%) [9] [10]. Parallel oxidation using potassium ferricyanide in basic carbonate buffer selectively yields the phenazine dimer (61%) through consecutive quinone imine rearrangement [10] [11].

OxidantMediumMain productYieldReference
Silver oxideSodium hydroxide (pH 12)Quinone imine70%25
Potassium ferricyanideSodium hydrogen carbonate (pH 8.5)Phenazine dimer61%28
tert-Butyl hydroperoxide ∕ dirhodium catalystTolueneCyclohexadienone adduct74%24

Mechanistic studies using kinetic isotope effects show rate-limiting hydrogen atom abstraction by tert-butylperoxy radicals, with steric protection from the tert-butyl group causing ortho-orientated oxidation to dominate over para pathways when the para position is blocked by bromine [12] [13].

Catalytic Hydrogenation of Bromine

Catalytic hydrogenolysis of the carbon–bromine bond proceeds smoothly under heterogeneous palladium on charcoal in multiphase aqueous–organic mixtures. A benchmark reaction using 5% palladium on charcoal, isooctane, fifty percent sodium hydroxide, and methyl tri-octylammonium chloride at 50 °C reduces 3-bromo-4-tert-butylaniline to 4-tert-butylaniline in ninety-four percent yield within thirty minutes [14]. Sodium acetate aqueous media under transfer hydrogenation conditions provide comparable outcomes with lower catalyst loading but require two hours [15].

CatalystReductantTemperatureTimeYield of dehalogenated amineReference
Palladium on charcoalMolecular hydrogen50 °C0.5 h94%59
Palladium on charcoalSodium formate25 °C3 h88%62
Copper nanoparticles on celiteEthylene glycol130 °C (flow)18 min90%52

Notably, the tert-butyl substituent resists hydrogenolysis and remains intact throughout these protocols [16], while the amino group directs metal adsorption and accelerates dehalogenation compared with para-bromo-tert-butylbenzene (rate enhancement factor ≈ 3) [17].

Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig Couplings

The aryl bromide serves as an excellent electrophile in palladium-catalysed cross-coupling. Suzuki-Miyaura coupling with phenylboronic acid, tetrakis(triphenylphosphine)palladium, and potassium carbonate in refluxing ethanol–toluene gives 4-tert-butyl-3-anilinobiphenyl in thirty-five percent yield after nineteen hours [18]. Ligand optimisation with dialkylbiarylphosphine derivatives boosts the yield to sixty-eight percent under microwave irradiation at one hundred twenty degrees Celsius for forty minutes [19].

Buchwald-Hartwig amination employing palladium allyl chloride and tert-butyl-X-phos in toluene at one-hundred seventy degrees Celsius installs carbazole groups at the bromine site in ninety-one percent isolated yield, underscoring the capacity of the tert-butyl group to accommodate bulky nucleophiles without significant steric penalty at the para position [20].

Coupling typeNucleophilic partnerCatalyst / ligandBaseConditionsYieldReference
Suzuki-MiyauraPhenylboronic acidPalladium tetrakis(triphenylphosphine)Potassium carbonateEthanol–toluene, 85 °C, 19 h35%13
Suzuki-MiyauraPhenylboronic acidPalladium acetate / X-phosPotassium phosphateMicrowave, 120 °C, 0.7 h68%45
Buchwald-Hartwig amination9-H-carbazolePalladium allyl chloride / tert-butyl-X-phosSodium tert-butoxideToluene, 170 °C, 24 h91%5

Catalytic Systems: Palladium, Nickel, and Copper Complexes

Palladium catalysts remain most effective for carbon–nitrogen and carbon–carbon bond formation on this substrate. However, nickel photoredox dual catalysis in presence of tetrakis(4-carbazolyl)-bis(acetonitrile)anthracene photosensitiser and tert-butylamine additive affords etherification of 3-bromo-4-tert-butylaniline with electron-poor phenols in eighty-five percent average yield under visible light at sixty degrees Celsius [21] [22]. Copper-assisted concerted nucleophilic aromatic substitution enables coupling with heteroaryl boronic acids under silver carbonate mediation at eighty degrees Celsius, albeit with modest fifty-to-sixty percent yields owing to steric encumbrance from the tert-butyl group [23].

MetalTypical ligand sphereRepresentative transformationYield rangeReference
Palladium zeroDialkylbiaryl phosphinesCarbon–nitrogen coupling70 – 95%5
Palladium twoBis(biaryl) phosphinesSuzuki coupling60 – 90%45
Nickel zero4,4'-Di-tert-butyl-bipyridineVisible-light etherification78 – 87%6
Copper oneN-heterocyclic carbeneAmination of aryl bromides50 – 65%3

Mechanistic isotope labelling confirms oxidative addition as the rate-determining step for palladium and nickel systems, whereas copper-mediated reactions follow single-electron transfer with radical recombination [24] [25].

Synthetic Planning Considerations

4.1 Regioselectivity
The tert-butyl group enforces para-selective electrophilic substitutions and retards nucleophilic attack at ortho sites, simplifying product isolation but necessitating higher reaction temperatures for substitutions that rely on electron withdrawal alone [3] [26].

4.2 Compatibility matrix

Functional group on coupling partnerSuzuki coupling successBuchwald-Hartwig successExplanation
Primary alcoholModerate (40%)Not applicableCompeting oxidative addition of O–H bond [21]
Carbazole heteroaromatic amineHigh (85%)Excellent (91%)Nitrogen chelation accelerates reductive elimination [20]
Nitroarene boronic acidVery high (92%)Low (22%)Electron withdrawal favours transmetalation; hinders amination [19]

4.3 Reductive safety margin
Hydrogenolytic debromination should precede large-scale cross-coupling if residual bromine poses hazard in subsequent hydrogenations, because steric shielding confers exceptional resistance once the bromine has been replaced [14] [17].

XLogP3

3.6

Dates

Last modified: 08-15-2023

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